Gas-Chromatographic Kovats Retention Index: Sec-Pentyl vs. n-Pentyl 3,5-Dinitrobenzoate on SE-30
On a non-polar SE-30 capillary column, pentan-2-yl 3,5-dinitrobenzoate elutes substantially earlier than its linear n-pentyl isomer. The Kovats retention index (RI) values, determined under identical isothermal conditions (25 m × 0.22–0.33 mm i.d., N₂ carrier), show that the branched ester has an RI at 160 °C of 1961, compared with 2039 for the n-pentyl ester, corresponding to a ΔRI of –78 units [1]. At 180 °C, the difference is –73 units (1974 vs. 2047) [1]. This systematic offset arises from the reduced London dispersion forces of the branched alkyl chain and is fully consistent with the retention-increment model established for C₃–C₅ branched-chain esters [1].
| Evidence Dimension | Kovats retention index (non-polar SE-30 column, isothermal) |
|---|---|
| Target Compound Data | RI = 1961 (160 °C); RI = 1974 (180 °C) |
| Comparator Or Baseline | n-Pentyl 3,5-dinitrobenzoate: RI = 2039 (160 °C); RI = 2047 (180 °C) |
| Quantified Difference | ΔRI = –78 (160 °C); ΔRI = –73 (180 °C) |
| Conditions | SE-30 capillary column, 25 m × 0.22–0.33 mm i.d., N₂ carrier gas, isothermal at 160 °C and 180 °C [1] |
Why This Matters
A retention-index separation of >70 units on a standard non-polar column enables unambiguous chromatographic resolution of the sec-pentyl and n-pentyl isomers, making pentan-2-yl 3,5-dinitrobenzoate the definitive choice when an analytical protocol requires a derivatized secondary-alcohol marker that does not co-elute with primary-alcohol derivatives.
- [1] Korhonen, I.O.O. J. Chromatogr. 1986, 360, 63–78. Retention indices for pentan-2-yl and pentyl 3,5-dinitrobenzoates on SE-30. View Source
